1,3,4-Oxathiazinane 3,3-dioxide

Catalog No.
S740891
CAS No.
863015-82-1
M.F
C3H7NO3S
M. Wt
137.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,4-Oxathiazinane 3,3-dioxide

CAS Number

863015-82-1

Product Name

1,3,4-Oxathiazinane 3,3-dioxide

IUPAC Name

1,3,4-oxathiazinane 3,3-dioxide

Molecular Formula

C3H7NO3S

Molecular Weight

137.16 g/mol

InChI

InChI=1S/C3H7NO3S/c5-8(6)3-7-2-1-4-8/h4H,1-3H2

InChI Key

CFRCZLVPCCLZFG-UHFFFAOYSA-N

SMILES

C1COCS(=O)(=O)N1

Canonical SMILES

C1COCS(=O)(=O)N1

1,3,4-Oxathiazinane 3,3-dioxide is a heterocyclic compound characterized by a six-membered ring containing one sulfur atom and one nitrogen atom, along with two oxygen atoms. Its molecular formula is C₃H₇NO₃S, and it has a molar mass of approximately 137.16 g/mol. The structure features a saturated ring with the sulfur atom in a thiazine-like position, contributing to its unique chemical properties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

As research on the parent compound is limited, there is no established mechanism of action. However, derivatives with specific substituent groups have been studied for their potential biological activities, which can involve various mechanisms depending on the functional groups present [].

Typical of sulfur-containing heterocycles. These include:

  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation-Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
  • Hydrolysis: Under certain conditions, it can hydrolyze to yield derivatives of serine or other amino acids .

Research has indicated that 1,3,4-oxathiazinane 3,3-dioxide exhibits significant biological activity. Studies have shown that derivatives of this compound possess in vitro cell growth inhibitory effects against various cancer cell lines, including SKBR3 breast cancer cells . The mechanism of action may involve interference with cellular processes related to growth and proliferation.

The synthesis of 1,3,4-oxathiazinane 3,3-dioxide can be achieved through several methods:

  • From 4H-1,3,4-Oxathiazine: This method involves the oxidation of 4H-1,3,4-oxathiazine using appropriate oxidizing agents to form the dioxides .
  • Amination Reactions: Another approach involves the reaction of primary amines with specific reagents (e.g., bromine cyanide) to form intermediates that can cyclize into the desired oxathiazinane structure .

The unique properties of 1,3,4-oxathiazinane 3,3-dioxide make it valuable in various fields:

  • Pharmaceuticals: Its derivatives are being explored for their anticancer properties and potential use as therapeutic agents.
  • Agricultural Chemicals: Compounds derived from oxathiazinanes may serve as herbicides or fungicides due to their biological activity.

Interaction studies have revealed that 1,3,4-oxathiazinane 3,3-dioxide can interact with various biological targets. These interactions may include binding to enzymes involved in metabolic pathways or cellular signaling. The specific mechanisms by which these interactions occur are still under investigation but are crucial for understanding its pharmacological potential.

Several compounds share structural similarities with 1,3,4-oxathiazinane 3,3-dioxide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Oxo-1,2-thiazolidine-4-carboxylic acidContains a thiazolidine ringKnown for antibacterial activity
Thiazolidine-2-thioneFeatures a thione instead of dioxideExhibits different reactivity
1,3-ThiazoleA five-membered ring with sulfurUsed in drug development

Uniqueness: Unlike many sulfur-containing heterocycles that primarily exhibit antimicrobial properties, 1,3,4-oxathiazinane 3,3-dioxide shows promising anticancer activity and potential for broader pharmaceutical applications.

XLogP3

-0.9

Dates

Modify: 2023-08-15

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